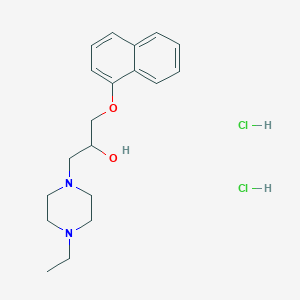

1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2.2ClH/c1-2-20-10-12-21(13-11-20)14-17(22)15-23-19-9-5-7-16-6-3-4-8-18(16)19;;/h3-9,17,22H,2,10-15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNQHJMYKNJXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride, with the CAS number 1331265-95-2, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C19H28Cl2N2O2

- Molecular Weight : 387.3 g/mol

- IUPAC Name : 1-(4-ethylpiperazin-1-yl)-3-naphthalen-1-yloxypropan-2-ol; dihydrochloride

The compound exhibits biological activity primarily through interactions with various receptors and enzymes. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Piperazine derivatives, similar to this compound, have been noted for their ability to inhibit acetylcholinesterase, which can enhance cholinergic signaling .

1. Neuropharmacological Effects

Research indicates that compounds with piperazine moieties can influence central nervous system (CNS) activity. The interaction with G protein-coupled receptors (GPCRs) is significant for understanding the compound's effects on mood and cognition.

2. Anticholinesterase Activity

Piperazine derivatives have shown promise in inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for potential treatments of neurodegenerative diseases such as Alzheimer's .

3. Antidepressant and Anxiolytic Properties

Studies have suggested that similar compounds may exhibit antidepressant and anxiolytic effects by modulating serotonergic and dopaminergic systems. This provides a basis for further exploration of this compound in treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Scientific Research Applications

The compound is noted for its diverse biological activities, particularly in the realm of pharmacology. Research indicates that it may exhibit properties relevant to:

1. Central Nervous System Disorders:

- Potential applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

2. Antimycobacterial Activity:

- Studies have indicated that similar piperazine derivatives exhibit antimycobacterial properties, suggesting a potential for this compound in combating infections like tuberculosis .

3. Metabolic Disorders:

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to 1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride:

Case Study 1: Antimycobacterial Activity

- A study published in PMC investigated novel N-Arylpiperazines and their efficacy against mycobacterial strains. The results indicated significant activity against Mycobacterium tuberculosis, suggesting a potential pathway for the development of new antimycobacterial agents .

Case Study 2: CNS Activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are summarized below, with key differences highlighted:

Table 1: Structural and Functional Comparison

Key Research Findings and Implications

Structural Determinants of Activity: The naphthalenyloxy group is critical for β-adrenoceptor interaction, as seen in Nadolol (a β-blocker) and its impurity . Substitution with indolyloxy () or adamantane () alters receptor selectivity and pharmacokinetics. Piperazine substituents: Ethylpiperazine enhances solubility and metabolic stability compared to tert-butylamino (Nadolol) or methoxyphenylpiperazine groups .

Receptor Binding Profiles: Compounds with methoxyphenylpiperazine (e.g., CAS 57149-08-3) exhibit higher α1-adrenoceptor affinity, suggesting vasodilatory or hypotensive effects .

Physicochemical Properties :

- The adamantane -containing analog () has higher lipophilicity (logP ~3.5 vs. ~2.8 for naphthalenyloxy derivatives), which may improve CNS penetration but reduce aqueous solubility .

Commercial and Developmental Status: Nadolol and its impurity are well-characterized in pharmacopeias, underscoring the therapeutic relevance of naphthalenyloxy-β-amino alcohol scaffolds . Several analogs (e.g., CymitQuimica’s 1-(Naphthalen-1-yloxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride) are discontinued, likely due to synthesis challenges or suboptimal ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.